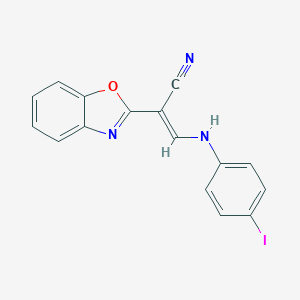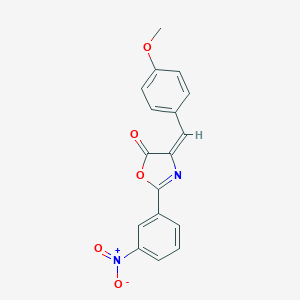![molecular formula C21H14BrNO B273961 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone, also known as BRPPI, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. It belongs to the class of indanone derivatives and has been studied for its various biological activities.
Mechanism of Action
The exact mechanism of action of 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival pathways. It may also induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects:
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone in lab experiments is its relatively simple synthesis method. It can be synthesized in moderate yields using readily available starting materials. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone. One direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to study its pharmacokinetics and pharmacodynamics, which could help optimize its use in clinical settings. Additionally, more studies are needed to evaluate its safety and toxicity profiles.
Synthesis Methods
The synthesis of 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone has been reported in the literature. It involves the reaction of 4-bromoaniline and 1-indanone in the presence of a catalyst, followed by purification using column chromatography. The yield of the compound has been reported to be around 70%.
Scientific Research Applications
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone has been studied for its potential as an anticancer agent. In vitro studies have shown that it exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells.
properties
Product Name |
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone |
|---|---|
Molecular Formula |
C21H14BrNO |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)imino-2-phenylinden-1-one |
InChI |
InChI=1S/C21H14BrNO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,19H |
InChI Key |
FVPJKYCSQKVLSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=NC3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)


![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)

